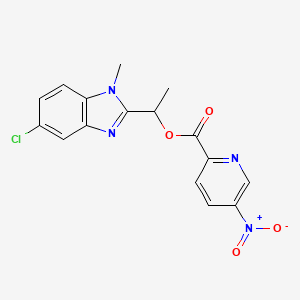

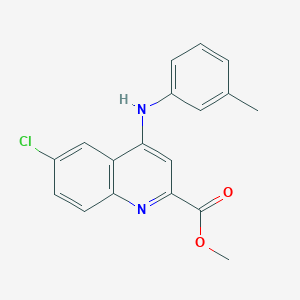

Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate” is a derivative of quinoline . Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .

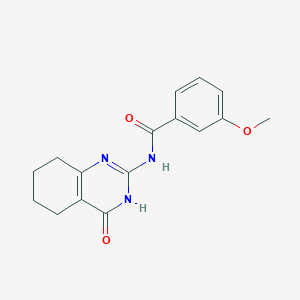

Synthesis Analysis

The synthesis of quinoline derivatives has seen recent advances with societal expectations that chemists should produce greener and more sustainable chemical processes . The synthesis includes methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

The molecular structure of quinoline derivatives like “Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate” is complex. Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline and its derivatives undergo a wide range of synthesis protocols for their construction . These include classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Scientific Research Applications

Antituberculosis Activity

Research into the synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives, which are structurally related to Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate, has shown promising antituberculosis activity. The studies demonstrated that substituents on the quinoxaline nucleus significantly affect in vitro antituberculosis activity. Compounds with chloro, methyl, or methoxy groups in specific positions exhibited good antitubercular activity, including against drug-resistant strains of Mycobacterium tuberculosis. This indicates a potential application of Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate derivatives in developing new antituberculosis agents (A. Jaso, B. Zarranz, I. Aldana, A. Monge, 2005).

Cytotoxic Activity

Studies on carboxamide derivatives of benzo[b][1,6]naphthyridines and indolo[2,3-b]quinolines, compounds related to Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate, have uncovered their potent cytotoxic activities against various cancer cell lines. These findings highlight the potential of Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate derivatives in cancer research, offering a basis for the development of new anticancer drugs (L. Deady, T. Rodemann, L. Zhuang, B. Baguley, W. Denny, 2003).

Biophysical Studies

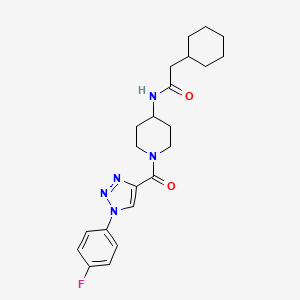

The design and synthesis of novel triazole-based compounds, including derivatives of Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate, have been explored for their interaction with proteins such as bovine serum albumin and human serum albumin. These studies are crucial for understanding the binding and pharmacokinetics of potential pharmaceutical compounds, aiding in the development of drugs with improved efficacy and safety profiles (Sandip Paul, Pritam Roy, Pinki Saha Sardar, A. Majhi, 2019).

Future Directions

The future directions in the research of quinoline derivatives like “Methyl 6-chloro-4-(m-tolylamino)quinoline-2-carboxylate” could include the development of greener and more sustainable chemical processes . Furthermore, the exploration of their potential biological and pharmaceutical activities could be a significant area of research .

properties

IUPAC Name |

methyl 6-chloro-4-(3-methylanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-11-4-3-5-13(8-11)20-16-10-17(18(22)23-2)21-15-7-6-12(19)9-14(15)16/h3-10H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHWJGWDLNIRJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate](/img/structure/B2742276.png)

![8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2742280.png)

![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2742284.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2742285.png)

![7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2742294.png)